molecular formula C18H17F3N2O4 B2419982 6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide CAS No. 2034389-61-0

6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide

Cat. No.: B2419982
CAS No.: 2034389-61-0
M. Wt: 382.339
InChI Key: UGJXDHZUNRHUGZ-UHFFFAOYSA-N
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Description

6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a nicotinamide core, which is a derivative of nicotinic acid, and is functionalized with a tetrahydrofuran-3-yl group and a trifluoromethoxybenzyl group

Preparation Methods

The synthesis of 6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the tetrahydrofuran-3-yl intermediate: This step involves the preparation of the tetrahydrofuran-3-yl group through a series of reactions, such as ring-opening and subsequent functionalization.

    Attachment of the trifluoromethoxybenzyl group:

    Coupling reactions: The final step involves coupling the tetrahydrofuran-3-yl intermediate with the trifluoromethoxybenzyl-substituted nicotinamide under appropriate conditions to yield the desired compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain functional groups within the molecule.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor modulation, which can have implications in drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide can be compared with other similar compounds, such as:

    Nicotinamide derivatives: These compounds share the nicotinamide core but differ in their functional groups, leading to variations in their chemical properties and applications.

    Tetrahydrofuran-substituted compounds: These compounds feature the tetrahydrofuran group but may have different core structures or additional substituents.

    Trifluoromethoxybenzyl-substituted compounds: These compounds contain the trifluoromethoxybenzyl group but differ in their core structures or other functional groups.

Biological Activity

6-((Tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide is a synthetic compound with potential pharmacological applications. Its structure incorporates a tetrahydrofuran moiety, which may enhance its biological activity through various mechanisms. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H19F3N2O3C_{16}H_{19}F_3N_2O_3, with a molecular weight of 352.31 g/mol. The presence of trifluoromethoxy and tetrahydrofuran groups suggests potential interactions with biological targets, possibly influencing its solubility and bioavailability.

PropertyValue
Molecular FormulaC₁₆H₁₉F₃N₂O₃
Molecular Weight352.31 g/mol
CAS Number2034491-05-7

The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes in the body. The trifluoromethoxy group can enhance lipophilicity, potentially improving membrane permeability and receptor binding affinity. The tetrahydrofuran moiety may also contribute to the compound's pharmacokinetic properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related nicotinamide derivatives have shown inhibition of cell proliferation in various cancer cell lines, suggesting a potential application in cancer therapy.

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial activity. Compounds with similar structures have been reported to inhibit bacterial growth, indicating that this compound could be explored for its efficacy against pathogenic microorganisms.

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry examined the effects of various nicotinamide derivatives on cancer cell lines. The results indicated that compounds with a trifluoromethoxy substituent exhibited enhanced cytotoxicity against breast and lung cancer cells compared to their non-substituted counterparts. The study highlighted the importance of structural modifications in enhancing biological activity (Source: ).

Antimicrobial Evaluation

In another study, the antimicrobial efficacy of related compounds was assessed against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited significant inhibitory effects, suggesting that the incorporation of tetrahydrofuran could enhance antimicrobial properties (Source: ).

Properties

IUPAC Name

6-(oxolan-3-yloxy)-N-[[4-(trifluoromethoxy)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O4/c19-18(20,21)27-14-4-1-12(2-5-14)9-23-17(24)13-3-6-16(22-10-13)26-15-7-8-25-11-15/h1-6,10,15H,7-9,11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJXDHZUNRHUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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